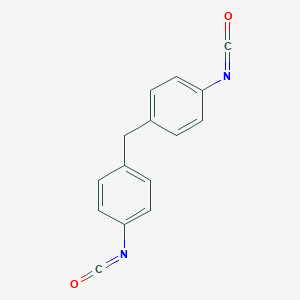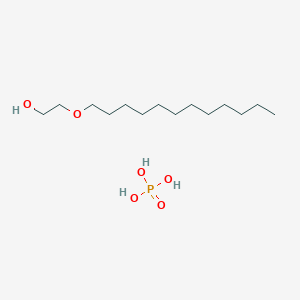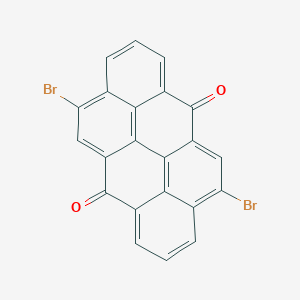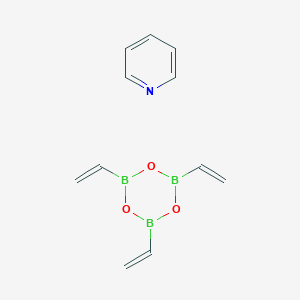
TERT-BUTYL (S)1-FORMYL-3-METHYLBUTYLCARBAMATE
Vue d'ensemble
Description
Tert-butyl (S)1-formyl-3-methylbutylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually >95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche diagnostique
Le Boc-Leucinal peut être utilisé dans la recherche diagnostique, y compris l'identification des maladies, l'évaluation des traitements et le développement de nouveaux médicaments .
Synthèse de composés énantiopurs
Il sert de précurseur pour la synthèse d'amines α-méthyliques et d'acides homo-β-aminés énantiomériquement purs .
Découverte de médicaments
Le composé est utilisé à diverses étapes de la découverte de médicaments, telles que l'identification des cibles, la génération de pistes et l'optimisation .
Préparation de la statine, un acide aminé naturel
Le Boc-Leucinal est un synthon chiral utilisé dans la préparation de la statine, un acide aminé naturel .
Génération de bibliothèques de peptides
Il peut être utilisé pour générer des bibliothèques combinatoires de peptides à des fins de recherche .
Étude des relations structure-activité
Les chercheurs utilisent le Boc-Leucinal pour synthétiser des modèles peptidiques qui aident à étudier les relations structure-activité .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What are the common applications of Boc-Leucinal in peptide synthesis?
A: Boc-Leucinal serves as a valuable starting material for synthesizing modified peptides and peptidomimetics. For instance, it acts as a precursor for introducing a Leu-Ala hydroxyethylene isostere, a common motif in aspartyl protease inhibitors used in Alzheimer’s disease research . Additionally, researchers have utilized Boc-Leucinal to synthesize a δ-amino acid incorporated into peptides mimicking the gramicidin ion channel, showcasing its utility in creating unnatural amino acids for studying ion channel function .
Q2: How does the structure of Boc-Leucinal contribute to its use in synthesizing gamma-peptides?
A: Boc-Leucinal can be converted to (R)-4-amino-6-methylheptanoate through reactions like olefination and hydrogenation. This modified amino acid serves as a building block for gamma-peptides. The research highlights that gamma-peptides, like the one synthesized using a derivative of Boc-Leucinal, form remarkably stable helical structures, even surpassing the stability of their alpha-peptide counterparts . This finding emphasizes the significance of Boc-Leucinal in accessing and investigating the properties of these non-natural peptide structures.
Q3: What are some of the synthetic strategies employed when utilizing Boc-Leucinal as a starting material?
A: Researchers often employ reactions like Grignard reactions and alkylations with Boc-Leucinal. For example, a study showcasing a synthesis route for (-)-N-Boc-statine and (-)-N-Boc-norstatine employed a syn-selective Grignard reaction using allyl- or vinylmagnesium bromide with Boc-Leucinal . Additionally, alkylation of Boc-Leucinal with lithium salts of specific compounds like benzyl propargyl ether provides a route to crucial lactone intermediates . These examples demonstrate the versatility of Boc-Leucinal in undergoing various chemical transformations, making it a valuable tool in synthetic chemistry.
Q4: What analytical techniques are important for studying compounds derived from Boc-Leucinal?
A: Characterizing the structure and properties of synthesized compounds is crucial. NMR spectroscopy plays a significant role, with techniques like COSY, TOCSY, HSQC, HMBC, and ROESY being essential for determining the structure and conformation of peptides . For studying ion channel activity, single-channel current measurements provide valuable insights into the functionality of synthesized peptides . By combining these techniques, researchers gain a comprehensive understanding of the synthesized molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)


